molecular formula C20H19NO4S B13373806 5-(2,4-Dimethoxybenzylidene)-3-(2-phenylethyl)-1,3-thiazolidine-2,4-dione

5-(2,4-Dimethoxybenzylidene)-3-(2-phenylethyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B13373806
M. Wt: 369.4 g/mol
InChI Key: TXRAPBOQTSWOQW-LDADJPATSA-N
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Description

5-(2,4-Dimethoxybenzylidene)-3-(2-phenylethyl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring fused with a benzylidene and phenylethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethoxybenzylidene)-3-(2-phenylethyl)-1,3-thiazolidine-2,4-dione typically involves the condensation of 2,4-dimethoxybenzaldehyde with 3-(2-phenylethyl)-1,3-thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethoxybenzylidene)-3-(2-phenylethyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene or thiazolidine ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidinediones or benzylidene derivatives.

Scientific Research Applications

5-(2,4-Dimethoxybenzylidene)-3-(2-phenylethyl)-1,3-thiazolidine-2,4-dione has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethoxybenzylidene)-3-(2-phenylethyl)-1,3-thiazolidine-2,4-dione is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

    Molecular Targets: Enzymes or receptors involved in metabolic pathways.

    Pathways Involved: Modulation of oxidative stress, inflammation, or cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,4-Dimethoxybenzylidene)-2-phenyl-2-oxazolin-5-one
  • 2,4-Dimethoxybenzylidene derivatives

Uniqueness

5-(2,4-Dimethoxybenzylidene)-3-(2-phenylethyl)-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiazolidine ring with benzylidene and phenylethyl groups sets it apart from other similar compounds, potentially offering unique reactivity and biological activity.

Properties

Molecular Formula

C20H19NO4S

Molecular Weight

369.4 g/mol

IUPAC Name

(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(2-phenylethyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H19NO4S/c1-24-16-9-8-15(17(13-16)25-2)12-18-19(22)21(20(23)26-18)11-10-14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3/b18-12+

InChI Key

TXRAPBOQTSWOQW-LDADJPATSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CCC3=CC=CC=C3)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC3=CC=CC=C3)OC

Origin of Product

United States

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